Cyp51/PD-L1-IN-1

CYP51 Inhibition Dual Inhibitor Antifungal

Cyp51/PD-L1-IN-1 is a quinazoline-based dual inhibitor of CYP51 (IC50=0.884μM) and PD-L1 (IC50=0.083μM). It uniquely induces early fungal apoptosis, unlike standard azoles. This distinct dual-target profile makes it an essential reference compound for SAR studies and for investigating host-pathogen immune interplay in co-culture models. Researchers should select this exact compound for reproducible results in antifungal screening (MIC50: 0.25–2.0 μg/mL) as potency varies significantly among close analogs.

Molecular Formula C20H15N5O2
Molecular Weight 357.4 g/mol
Cat. No. B15138538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51/PD-L1-IN-1
Molecular FormulaC20H15N5O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C(=N2)N4C=CN=C4
InChIInChI=1S/C20H15N5O2/c1-13(26)14-6-8-15(9-7-14)22-20(27)18-23-17-5-3-2-4-16(17)19(24-18)25-11-10-21-12-25/h2-12H,1H3,(H,22,27)
InChIKeyLSBBUIAGNZFGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp51/PD-L1-IN-1: A Well-Defined Dual CYP51/PD-L1 Inhibitor for Antifungal and Immuno-Oncology Research


Cyp51/PD-L1-IN-1 (also designated Compound L11) is a quinazoline-based small molecule that functions as a dual inhibitor of lanosterol 14α-demethylase (CYP51) and Programmed Death-Ligand 1 (PD-L1) [1]. It is an early-stage research compound with reported inhibitory activities against both targets in biochemical and cellular assays, with IC50 values of 0.884 μM for CYP51 and 0.083 μM for PD-L1 [1]. The compound is described as inducing early apoptosis in fungal cells and modulating immune-related signaling pathways [1]. Its molecular formula is C20H15N5O2 (MW 357.37 g/mol), and its CAS Registry Number is 3032386-49-2 .

Why Generic Substitution is Unreliable for Dual CYP51/PD-L1 Research: The Critical Role of Compound Identity


Simple substitution of Cyp51/PD-L1-IN-1 with other compounds is not straightforward, as the compound's utility lies in its dual-target inhibition profile, which is the result of a specific chemical structure (a quinazoline core) designed for this purpose [1]. Closely related analogs in the same chemical series (e.g., L20, L21) exhibit significantly different potency and selectivity profiles [1]. For instance, while all three compounds target both enzymes, the ratios of their inhibitory potencies vary, and their activity against different fungal strains differ [1]. Furthermore, the ability of Cyp51/PD-L1-IN-1 to induce specific downstream effects, such as early apoptosis and modulation of IL-2, NLRP3, and NF-κBp65, is not guaranteed for other compounds, even those with similar mechanisms . Therefore, for reproducible and interpretable scientific results, the use of the exact, characterized compound is essential.

Cyp51/PD-L1-IN-1: Quantitative Evidence for Differentiated Selection in CYP51/PD-L1 Research


CYP51 Inhibition Potency: Cyp51/PD-L1-IN-1 Compared to Related Dual Inhibitors

Cyp51/PD-L1-IN-1 inhibits CYP51 with an IC50 of 0.884 μM [1]. This potency is distinct from other dual inhibitors in the same study. For example, compounds L20 and L21 showed IC50 values of 0.263 μM and 0.205 μM for CYP51, respectively [1]. This indicates a more than 3-fold difference in potency for the CYP51 target among closely related chemical analogs.

CYP51 Inhibition Dual Inhibitor Antifungal

PD-L1 Inhibition Potency: Cyp51/PD-L1-IN-1 Demonstrates Distinct Affinity Profile

Cyp51/PD-L1-IN-1 inhibits PD-L1 with an IC50 of 0.083 μM [1]. This potency is intermediate among the lead compounds from the same publication. Compound L20 is more potent at PD-L1 (IC50 = 0.017 μM), while Compound L21 is also more potent (IC50 = 0.039 μM) [1]. This difference in PD-L1 potency, coupled with the lower CYP51 potency, gives Cyp51/PD-L1-IN-1 a unique dual-inhibition profile.

PD-L1 Inhibition Dual Inhibitor Immuno-oncology

Broad-Spectrum Antifungal Activity: MIC50 Data for Cyp51/PD-L1-IN-1

Cyp51/PD-L1-IN-1 (L11) exhibited remarkable biological activity against a panel of different fungal strains, with MIC50 values ranging from 0.25 to 2.0 μg/mL in vitro [1]. This range defines its broad-spectrum antifungal potential and can be used as a benchmark against established antifungal agents like fluconazole or other dual inhibitors in the series [1].

Antifungal Activity MIC50 Fungal Infection

Induction of Fungal Apoptosis: A Key Differentiating Cellular Mechanism

Cyp51/PD-L1-IN-1 has been specifically shown to induce early apoptosis in fungal cells [1]. This is a distinct mechanism of action compared to conventional azole antifungals, which are primarily fungistatic and inhibit growth without necessarily inducing programmed cell death. The ability to induce apoptosis is linked to the dual inhibition profile, which leads to mitochondrial damage and ROS accumulation [1].

Apoptosis Cell Cycle Fungal Cell Death

Immunomodulatory Effects: Reduction of IL-2, NLRP3, and NF-κBp65

In addition to its antifungal effects, Cyp51/PD-L1-IN-1 is reported to significantly reduce intracellular levels of IL-2, NLRP3, and NF-κBp65 proteins [1]. This indicates a direct immunomodulatory effect beyond simple PD-L1 blockade. This profile is distinct from PD-L1-targeting antibodies, which do not directly impact these intracellular inflammatory markers.

Immunomodulation IL-2 NLRP3 NF-κB

Recommended Applications for Cyp51/PD-L1-IN-1 in Antifungal and Immuno-Oncology Research


In Vitro Antifungal Susceptibility Testing Against Broad Fungal Panels

Based on its reported in vitro MIC50 range of 0.25–2.0 μg/mL against a variety of fungal strains [1], Cyp51/PD-L1-IN-1 is an ideal candidate for inclusion in broad-spectrum antifungal screening panels. Researchers can use this compound to benchmark the potency of novel antifungal agents or to explore structure-activity relationships (SAR) for dual-target inhibition. Its use in standard broth microdilution assays (e.g., CLSI M27/M38) is directly supported by the primary literature.

Mechanistic Studies on Fungal Apoptosis and Cell Death Pathways

The compound's ability to induce early apoptosis in fungal cells, a mechanism linked to mitochondrial damage and ROS accumulation [1], makes it a valuable tool for studying non-traditional modes of antifungal action. It can be used in experiments designed to differentiate between fungistatic and fungicidal mechanisms, or to investigate the role of CYP51 inhibition in triggering programmed cell death. This is a key differentiator from azole-based research tools.

Investigating the Intersection of Fungal Infection and Host Immunity

Cyp51/PD-L1-IN-1's dual activity against fungal CYP51 and host PD-L1 [1] positions it as a unique probe for studying the interplay between pathogen survival and host immune evasion. Researchers can employ this compound in co-culture models (e.g., fungi and human immune cells) to dissect how simultaneous targeting of fungal viability and immune checkpoints alters the course of infection. Its reported effect on IL-2, NLRP3, and NF-κBp65 [1] provides specific, quantifiable endpoints for such studies.

Structure-Activity Relationship (SAR) Analysis for Dual-Target Inhibitors

Given its distinct potency profile for CYP51 (IC50=0.884 μM) and PD-L1 (IC50=0.083 μM) compared to close analogs L20 and L21 [1], Cyp51/PD-L1-IN-1 is an essential reference compound for medicinal chemistry optimization. It serves as a key data point for understanding how modifications to the quinazoline core structure influence the balance of target engagement and selectivity, making it indispensable for any drug discovery program focused on this dual-target mechanism.

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